6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol . This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a methoxy group attached at the 6-position. It is a versatile compound with significant potential in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide or tosylate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methanol, halides, tosylates, nucleophiles, appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrrolo[2,3-b]pyridine core .
Wissenschaftliche Forschungsanwendungen
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as fibroblast growth factor receptors (FGFRs) and Janus kinases (JAKs).
Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine: The chloro group can influence the compound’s electronic properties and reactivity compared to the methoxy group.
6-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine: The methyl group provides different steric and electronic effects compared to the methoxy group.
The uniqueness of this compound lies in its methoxy group, which imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biologische Aktivität
6-Methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by a pyrrolo[2,3-b]pyridine core with a methoxy substitution, positions it as a promising candidate for various therapeutic applications, particularly in oncology and enzyme inhibition.
The biological activity of this compound primarily involves its interaction with the Fibroblast Growth Factor Receptor (FGFR) . Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways. This mechanism is crucial for regulating cellular proliferation and survival, making FGFR a target for cancer therapies .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis. The IC50 values for FGFR inhibition were reported at 7 nM for FGFR1 and 9 nM for FGFR2 .
- Migration and Invasion : Additionally, it significantly reduces the migration and invasion capabilities of cancer cells, highlighting its potential as an anti-metastatic agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various protein kinases. Notably:
- Protein Kinase Inhibition : It has shown inhibitory effects on kinases such as IGF1 and Aurora kinases, which are implicated in tumor progression and metastasis . This suggests that this compound could be useful in treating solid tumors through targeted kinase inhibition.
Pharmacokinetics
The low molecular weight of this compound suggests favorable pharmacokinetic properties. Preliminary studies indicate promising absorption and distribution characteristics which are crucial for effective therapeutic outcomes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is beneficial:
Compound Name | Structure Type | Key Activity | IC50 (nM) |
---|---|---|---|
This compound | Pyrrolo[2,3-b]pyridine | FGFR Inhibition | 7 |
Nortopsentin Analogues | Pyrrolo[2,3-b]pyridine | Anticancer activity | Varies |
Indole Derivatives | Indole | Broad biological activities | Varies |
This table illustrates how this compound stands out in terms of specificity towards FGFRs compared to other derivatives.
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Efficacy : A study reported that compound 4h (a derivative) exhibited significant inhibition against FGFRs with IC50 values ranging from 7 to 712 nM across different FGFR types. This study emphasized its potential in targeting aberrant FGFR signaling in various cancers .
- In Vivo Studies : Further research is needed to evaluate the compound's efficacy in animal models to confirm its therapeutic potential and safety profile.
Eigenschaften
IUPAC Name |
6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-3H,4-5H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFUFJNUFYWOOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CCN2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256805-71-6 | |
Record name | 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.